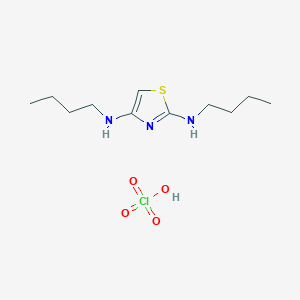
2-N,4-N-dibutyl-1,3-thiazole-2,4-diamine;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N,4-N-dibutyl-1,3-thiazole-2,4-diamine;perchloric acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,4-N-dibutyl-1,3-thiazole-2,4-diamine typically involves the reaction of appropriate thiazole precursors with butylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-N,4-N-dibutyl-1,3-thiazole-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines; reactions are conducted in polar solvents under reflux conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds .
Applications De Recherche Scientifique
2-N,4-N-dibutyl-1,3-thiazole-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Medicine: Explored for its potential anti-inflammatory and antitumor activities, contributing to drug discovery and development.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-N,4-N-dibutyl-1,3-thiazole-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share a similar thiazole core structure but differ in the nature and position of substituents.
N-Substituted Thiazoles: Compounds with various substituents on the nitrogen atoms of the thiazole ring.
Thiazole Derivatives with Different Functional Groups: Compounds containing additional functional groups, such as halogens, alkyl, or aryl groups.
Uniqueness
2-N,4-N-dibutyl-1,3-thiazole-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of butyl groups on the nitrogen atoms enhances its lipophilicity and may influence its interaction with biological targets .
Propriétés
Numéro CAS |
192332-37-9 |
|---|---|
Formule moléculaire |
C11H22ClN3O4S |
Poids moléculaire |
327.83 g/mol |
Nom IUPAC |
2-N,4-N-dibutyl-1,3-thiazole-2,4-diamine;perchloric acid |
InChI |
InChI=1S/C11H21N3S.ClHO4/c1-3-5-7-12-10-9-15-11(14-10)13-8-6-4-2;2-1(3,4)5/h9,12H,3-8H2,1-2H3,(H,13,14);(H,2,3,4,5) |
Clé InChI |
HCCRLMHNXYZMHG-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=CSC(=N1)NCCCC.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


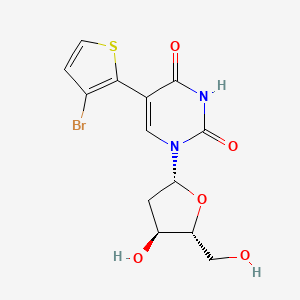
![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]-](/img/structure/B12566833.png)
![2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane](/img/structure/B12566838.png)
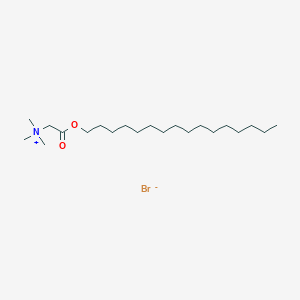
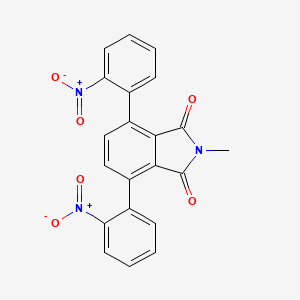
![4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol](/img/structure/B12566859.png)
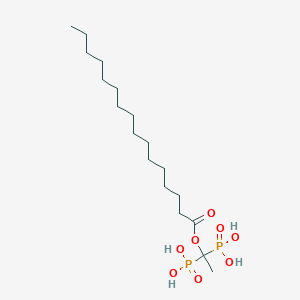
![2-[(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethan-1-ol](/img/structure/B12566875.png)
![4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol](/img/structure/B12566887.png)
![4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane](/img/structure/B12566895.png)

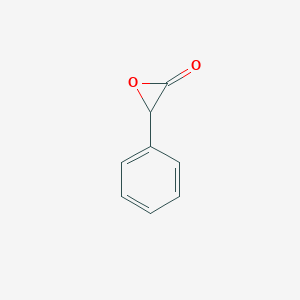
![Bicyclo[3.3.1]nonane-2,7-dione](/img/structure/B12566908.png)
![4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine](/img/structure/B12566915.png)
